methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a sulfamoyl benzamido group and a methyl ester. This structural framework is associated with bioactivity against inflammatory mediators, particularly tumor necrosis factor-alpha (TNF-α), as evidenced by related tetrahydrothieno[2,3-c]pyridine derivatives that inhibit TNF-α production in preclinical models . The compound’s design incorporates lipophilic 5,5,7,7-tetramethyl substituents, which may enhance membrane permeability and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
methyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O5S2/c1-8-10-15-29(9-2)36(32,33)18-13-11-17(12-14-18)22(30)27-23-20(24(31)34-7)19-16-25(3,4)28-26(5,6)21(19)35-23/h11-14,28H,8-10,15-16H2,1-7H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVOIYXBXDTIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and reports.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 493.64 g/mol. It features a benzo[b]thiophene core and a sulfamoyl group that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O5S2 |
| Molecular Weight | 493.64 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfamoyl derivatives have shown efficacy against various bacterial strains due to their ability to inhibit bacterial growth by targeting specific metabolic pathways.
Anticancer Potential
The compound's unique structure suggests potential anticancer activity. Research on related compounds indicates that modifications in the sulfamoyl group can enhance cytotoxic effects against cancer cell lines. Studies have reported that similar thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the binding affinity to specific receptors plays a crucial role in its pharmacological profile. The presence of the sulfamoyl group may facilitate interactions with enzymes involved in critical biochemical pathways.
Case Studies
-
Antimicrobial Activity Study
- A study investigated the antimicrobial efficacy of various sulfamoyl derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Cytotoxicity Assay
- In vitro assays on human cancer cell lines demonstrated that derivatives of thieno[2,3-c]pyridine caused a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. The synthesis typically involves multi-step organic reactions aimed at modifying functional groups to improve solubility and bioavailability.
Synthesis Overview
The synthetic pathway includes:
- Formation of the benzo[b]thiophene core.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Final carboxylation step to yield the target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridine derivatives, which vary in sulfamoyl substituents, ring substituents, and terminal functional groups. Below is a comparative analysis with structurally similar compounds:
Data Table: Structural and Functional Comparison
Key Observations
Sulfamoyl Group Variations :
- The N-butyl-N-ethyl sulfamoyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to the N-butyl-N-methyl group in and the dimethyl variant in . Bulky alkyl chains (e.g., butyl-ethyl) could prolong half-life by reducing cytochrome P450-mediated oxidation.
In contrast, the 6-isopropyl group in may alter ring conformation, affecting target engagement.
Terminal Functional Groups :
- The methyl ester in the target compound is a prodrug moiety, likely hydrolyzed in vivo to a carboxylic acid for enhanced solubility. By comparison, carboxamide termini in and may confer greater metabolic resistance but reduced membrane permeability.
Bioactivity Implications :
- Compounds with bulkier sulfamoyl groups (e.g., butyl-ethyl) and lipophilic ring substituents (e.g., tetramethyl) are hypothesized to exhibit superior TNF-α inhibitory potency, as seen in related analogs . However, excessive lipophilicity may compromise aqueous solubility, necessitating formulation optimization.
Research Findings and Mechanistic Insights
- TNF-α Inhibition: Derivatives of tetrahydrothieno[2,3-c]pyridine, such as those in , demonstrate nanomolar-range IC50 values in rat whole-blood assays. Structural optimizations in the target compound aim to replicate or exceed this potency.
- Metabolic Stability : The tetramethyl substitution pattern may mitigate oxidative metabolism, as observed in similar polyalkylated heterocycles .
- Safety Considerations: While specific toxicity data for the target compound are unavailable, related compounds require precautions such as avoiding heat and ignition sources (P210), as noted in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
